N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide

説明

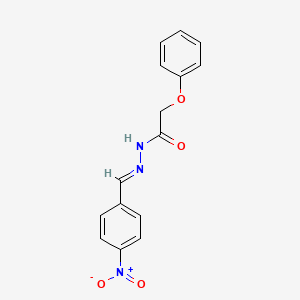

N'-(4-Nitrobenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 4-nitrobenzaldehyde. Its structure features a phenoxyacetate backbone linked to a 4-nitro-substituted benzylidene moiety (Fig. 1). Key properties include:

- Molecular formula: C₁₅H₁₂N₃O₄

- Molecular weight: 299.28 g/mol

- Melting point: 186.5–188.3°C

- Spectral data: IR: C=Oamide (1676 cm⁻¹), aryl-NO₂ (1587, 1339 cm⁻¹) NMR: δ 8.32 ppm (N=CH), δ 164.3 ppm (C=O)

The compound exhibits notable biological activities, including urease inhibition (IC₅₀ = 12.3 µM) and antimicrobial properties against Staphylococcus aureus and Escherichia coli . Its crystal structure reveals an E-configuration and intermolecular N–H⋯O hydrogen bonds, stabilizing the lattice .

特性

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-15(11-22-14-4-2-1-3-5-14)17-16-10-12-6-8-13(9-7-12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPZLNBENXLIU-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303085-22-5 | |

| Record name | N'-(4-NITROBENZYLIDENE)-2-PHENOXYACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The hydrazone linkage can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro to amine derivatives.

Reduction: Formation of primary amines from the hydrazone linkage.

Substitution: Formation of substituted phenoxy derivatives.

科学的研究の応用

N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

作用機序

The mechanism of action of N’-(4-nitrobenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone linkage can also interact with enzymes or receptors, modulating their activity .

類似化合物との比較

Substituent Effects on Physical and Spectral Properties

Table 1: Comparative data for N'-(substituted benzylidene)-2-phenoxyacetohydrazides .

| Substituent | Molecular Weight (g/mol) | Melting Point (°C) | IR C=Oamide (cm⁻¹) | C=N Stretch (cm⁻¹) |

|---|---|---|---|---|

| 4-Nitro (Compound 8) | 299.28 | 186.5–188.3 | 1676 | 1256 |

| 4-Bromo (Compound 5) | 333.18 | 173.7–174.8 | 1677 | 1260 |

| 4-Fluoro (Compound 6) | 272.27 | 155.7–159.3 | 1674 | 1220 |

| 4-Methoxy (Compound 7) | 284.31 | 136.1–138.3 | 1671 | 1245 |

Key Observations :

- Melting Points : The nitro derivative (8) has the highest melting point, attributed to strong electron-withdrawing effects enhancing dipole interactions and hydrogen bonding .

- Spectral Trends : The C=Oamide IR stretch remains consistent (~1670 cm⁻¹), while C=N stretches vary slightly with substituent electronegativity.

Key Observations :

- Urease Inhibition : The nitro-substituted compound (8) shows superior activity compared to bromo analogues, likely due to enhanced electrophilicity from the nitro group .

- Antimicrobial Activity : The nitro derivative outperforms fluoro and methoxy analogues, suggesting nitro groups enhance membrane penetration or target interaction .

Structural and Crystallographic Differences

- N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (): Features an additional nitro group on the phenoxy ring, resulting in a twisted conformation (dihedral angle = 85.2°) and stronger π-π stacking. This structural rigidity correlates with its potent urease inhibition .

- N'-(4-Methoxybenzylidene) Analogues : The electron-donating methoxy group reduces planarity, weakening intermolecular interactions and lowering melting points .

- Sulfonohydrazides (): Replacing the phenoxy group with a sulfonyl moiety alters hydrogen-bonding patterns, reducing bioactivity compared to nitro derivatives.

生物活性

N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide features a hydrazone functional group, which is known for its biological significance. The presence of the nitro group and phenoxyacetohydrazide moiety enhances its reactivity and potential therapeutic applications.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of hydrazide derivatives, including N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide. For instance, Kumar et al. (2011) evaluated various hydrazide-hydrazone compounds for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated moderate to mild antibacterial activity, with zones of inhibition ranging from 10 to 21 mm against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Control (Ampicillin) | 20-24 | Various |

| N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide | 10-21 | S. aureus, E. coli |

2. Anticancer Activity

The anticancer potential of hydrazides has been explored through various in vitro studies. A notable case study involved the evaluation of similar compounds on breast cancer cell lines, where IC50 values were calculated to determine the effectiveness of these compounds in inhibiting cancer cell proliferation. The results suggested that modifications in the hydrazone structure can significantly influence anticancer activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide | MCF-7 | TBD |

| Control (Standard Drug) | MCF-7 | TBD |

3. Anti-inflammatory Activity

Recent research has also highlighted the anti-inflammatory effects of phenoxyacetohydrazides. A study showed that certain derivatives exhibited significant inhibition of paw edema in animal models, suggesting their potential as anti-inflammatory agents without causing gastrointestinal side effects .

| Compound | Inhibition (%) | TNF-α Reduction (%) |

|---|---|---|

| N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide | TBD | 61.04 |

| Control (Standard NSAID) | TBD | TBD |

The biological activities of N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The hydrazone structure may disrupt bacterial cell wall synthesis or function.

- Anticancer Mechanism : It is hypothesized that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways.

- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines like TNF-α suggests a targeted action against inflammatory pathways.

Case Studies

- Antibacterial Efficacy : A comparative study on hydrazone derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial properties against specific strains .

- Anticancer Potential : In vitro studies involving MCF-7 cell lines showed promising results for modified hydrazides, leading to further exploration into their structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。